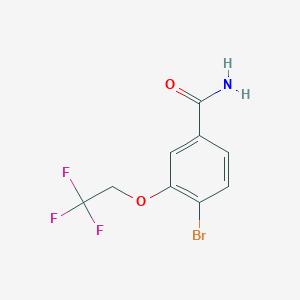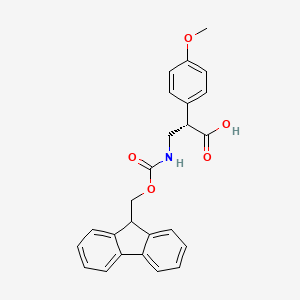
(S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(4-methoxy-phenyl)-propionic
Overview
Description
“(S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(4-methoxy-phenyl)-propionic” is a chemical compound. It is a derivative of the amino acid cysteine . This compound is used in scientific research and has been commercially used as an ergogenic supplement .
Molecular Structure Analysis
The molecular structure of this compound is complex. It contains a fluorenylmethoxycarbonyl group, an amino group, and a methoxyphenyl group . The exact structure can be determined using various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight, which is 355.38 g/mol . Other properties such as melting point, boiling point, and density can be determined using standard laboratory techniques .Scientific Research Applications
Solid Phase Peptide Synthesis
- Fmoc is a significant precursor in the Fmoc-based solid phase peptide synthesis, offering a useful method for creating C-terminal amide peptides (Funakoshi et al., 1988).
- It has been applied in synthesizing oligomers derived from amide-linked neuraminic acid analogues, contributing to efficient synthesis of oligomers varying in length (Gregar & Gervay-Hague, 2004).
Protecting Groups in Synthesis
- The Fmoc group is useful for protecting hydroxy-groups in various syntheses, especially when combined with other acid- and base-labile protecting groups (Gioeli & Chattopadhyaya, 1982).
- It has been used as a reversible protecting group for the amide bond in peptides, demonstrating its value in preventing interchain association during synthesis (Johnson et al., 1993).
Photophysical Applications
- Fmoc derivatives have been synthesized for the creation of blue emissive functionalized fluorene derivatives, indicating potential applications in the field of optoelectronics (Athira, Meerakrishna, & Shanmugam, 2020).
Chemical Synthesis and Characterization
- It has been used in the synthesis of a new dimethacrylate monomer for root canal filling materials, showcasing its versatility in dental material science (Liu et al., 2006).
- Fmoc amino acids have gained attention in biomedical research for their role in designing effective hydrogelators, biomaterials, and therapeutics (Bojarska et al., 2020).
Novel Applications
- Research has been conducted on new fluorescent amino acids, such as DL-2-amino-3-(7-methoxy-4-coumaryl)propionic acid, using Fmoc for the solid-phase synthesis of fluorescent peptides (Knight, 1991).
Synthesis of Biologically Active Compounds
- Fmoc has been involved in the synthesis of new tetrazolyl derivatives of L- and D-phenylalanine, contributing to advancements in organic and medicinal chemistry (Tolstyakov et al., 2016).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(2S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(4-methoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO5/c1-30-17-12-10-16(11-13-17)22(24(27)28)14-26-25(29)31-15-23-20-8-4-2-6-18(20)19-7-3-5-9-21(19)23/h2-13,22-23H,14-15H2,1H3,(H,26,29)(H,27,28)/t22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DARFAJVWLQEHMQ-JOCHJYFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@@H](CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(4-methoxy-phenyl)-propionic | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



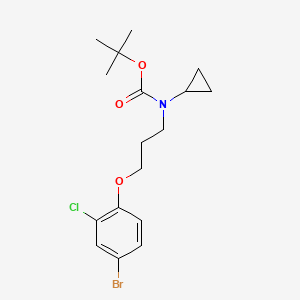
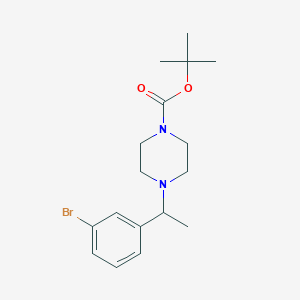

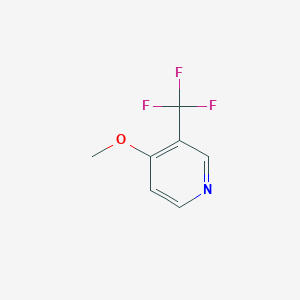
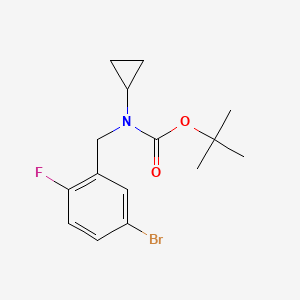

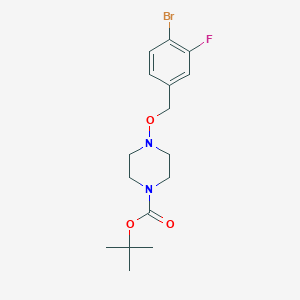
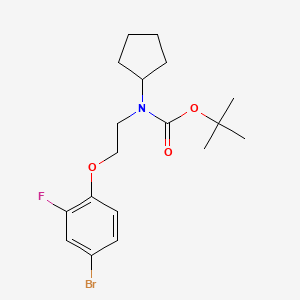
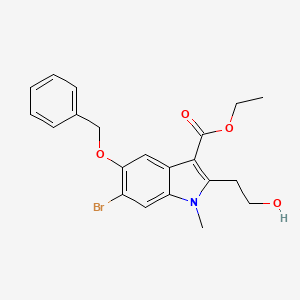
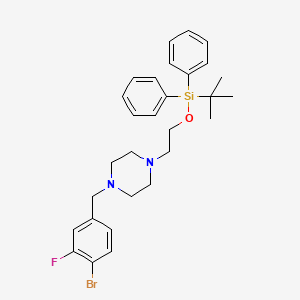
![4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1408147.png)
![1-[(2-Phenylphenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole](/img/structure/B1408148.png)

